(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride
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Overview
Description
(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups at the 3 and 5 positions of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride typically involves the stereoselective introduction of the methoxy groups at the 3 and 5 positions of the piperidine ring. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride include other piperidine derivatives with different substituents, such as:
- (3R,5S)-3,5-Dihydroxypiperidine
- (3R,5S)-3,5-Dimethylpiperidine
- (3R,5S)-3,5-Dichloropiperidine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methoxy groups, which confer unique chemical and biological properties. These properties make it particularly valuable in applications requiring high stereoselectivity and specific interactions with molecular targets.
Properties
IUPAC Name |
(3R,5S)-3,5-dimethoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFKQZPIULTKA-UKMDXRBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](CNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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